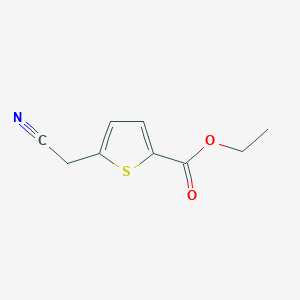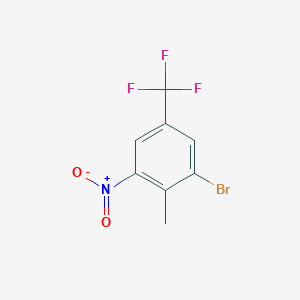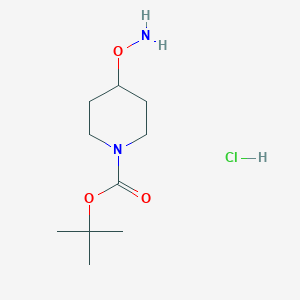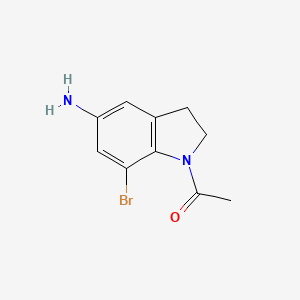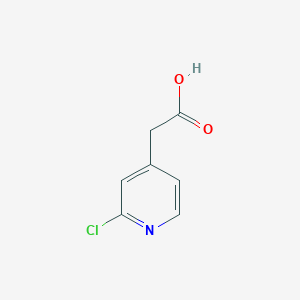
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring containing nitrogen. The presence of the benzenesulfonyl group and dibromo substitution at the 3 and 4 positions of the pyrrole ring indicates that this compound could be a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific optical properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a palladium-catalyzed Suzuki–Miyaura coupling of N-benzenesulfonyl-3,4-dibromopyrrole with various arylboronic acids has been shown to yield 3,4-diarylpyrroles in high yields . This method demonstrates the potential for creating a diverse array of substituted pyrroles, which could include the synthesis of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole itself. Additionally, the synthesis of pyrrole derivatives through cyclocondensation reactions has been described, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the benzenesulfonyl group and the dibromo substitution in 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole. Computational studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which can be compared with experimental results to validate the structure .
Chemical Reactions Analysis
The reactivity of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole can be inferred from related compounds. The presence of the dibromo substituents suggests that this compound could undergo further cross-coupling reactions to yield polyarylpyrroles . The benzenesulfonyl group could also serve as a directing group for further functionalization or as a protective group that can be removed under certain conditions to reveal a reactive pyrrole nitrogen.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole are not directly reported, related compounds provide some insight. Pyrrole derivatives often exhibit interesting optical properties, such as absorption in the UV-visible range, which could be relevant for non-linear optical (NLO) applications . The presence of substituents like the benzenesulfonyl group can influence these properties by altering the electronic structure of the molecule. Additionally, the physical properties such as solubility, melting point, and stability can be affected by the nature and position of substituents on the pyrrole ring.
Scientific Research Applications
Organophosphorus Azoles and Quantum Chemistry
A review on the stereochemical structure of functionalized organophosphorus azoles, including pyrroles, utilizing multinuclear NMR spectroscopy and quantum chemistry, underscores the importance of NMR and computational methods in understanding these compounds' structures and reactivities (Larina, 2023).
Supramolecular Chemistry of Benzene-tricarboxamide Derivatives
A study on benzene-1,3,5-tricarboxamides (BTAs), which like pyrrole derivatives can be utilized in nanotechnology and biomedical applications, shows the versatility of aromatic compounds in supramolecular chemistry and their potential in creating novel materials (Cantekin, D. de Greef, & Palmans, 2012).
Pyrrole-based Polymers in Electronic Devices
The development of π-conjugated organic donor–acceptor type polymers, including pyrrole-based ones, for electronic device applications highlights the critical role of pyrrole derivatives in advancing materials science, particularly in the creation of high-performance electronic devices (Deng et al., 2019).
Bioactive Pyrrole Compounds
A review focusing on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities, where a specific target was identified for their biological activity, showcases the medical and pharmacological significance of pyrrole-based compounds (Li Petri et al., 2020).
properties
IUPAC Name |
1-(benzenesulfonyl)-3,4-dibromopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2S/c11-9-6-13(7-10(9)12)16(14,15)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBIDAOQEYSQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647283 |
Source


|
| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole | |
CAS RN |
1003856-43-6 |
Source


|
| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

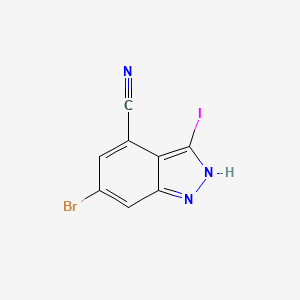
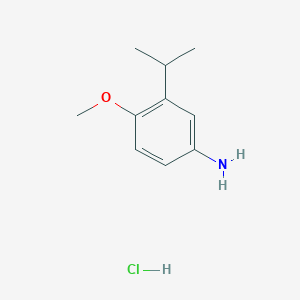
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
